9H-fluoren-9-ylmethyl N-[1-[[1-[[1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate
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Overview
Description
The compound 9H-fluoren-9-ylmethyl N-[1-[[1-[[1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate is a complex molecule that likely serves as a protected form of an amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) group is commonly used in peptide synthesis to protect the amine functionality of amino acids while other reactions are carried out.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under conditions that protect the amino acid’s functional groups while introducing the Fmoc protecting group. The Fmoc group can be introduced into amino acids using reagents such as Fmoc-Cl, which has been shown to be an efficient reagent for the synthesis of various active esters of protected amino acids.
Industrial Production Methods
This includes the use of solid-phase peptide synthesis (SPPS) where the Fmoc group is used to protect the amine groups during the synthesis process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various types of reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The Fmoc group can be selectively removed under basic conditions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: The Fmoc group can be removed using bases like triethylamine in dry pyridine.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Deprotected amines ready for further functionalization.
Scientific Research Applications
The compound has several scientific research applications, including:
Chemistry: Used in peptide synthesis to protect amine groups during multi-step reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of complex organic molecules and materials.
Mechanism of Action
The mechanism by which the compound exerts its effects involves the protection of amine groups during peptide synthesis. The Fmoc group is stable under acidic conditions but can be removed by the action of a base such as triethylamine in dry pyridine. This allows for selective deprotection of hydroxy-groups without affecting other base-labile protecting groups.
Comparison with Similar Compounds
Similar Compounds
- 9H-Fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate
- 9H-Fluoren-9-ylmethyl [(2S,3R,4E)-1,3-dihydroxy-4-octadecen-2-yl]carbamate
- (9H-fluoren-9-yl)methyl N-[(2S,3R)-3-(tert-butoxy)-1-oxobutan-2-yl]carbamate
Uniqueness
The uniqueness of 9H-fluoren-9-ylmethyl N-[1-[[1-[[1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate lies in its complex structure and the presence of multiple functional groups that allow for diverse chemical reactions and applications. The Fmoc group provides stability under acidic conditions and selective deprotection under basic conditions, making it a valuable tool in peptide synthesis.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[1-[[1-[[1-[4-(hydroxymethyl)anilino]-1,4-dioxo-4-(tritylamino)butan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H49N5O7/c1-33(52-47(59)34(2)53-50(62)63-32-44-42-24-14-12-22-40(42)41-23-13-15-25-43(41)44)48(60)55-45(49(61)54-39-28-26-35(31-57)27-29-39)30-46(58)56-51(36-16-6-3-7-17-36,37-18-8-4-9-19-37)38-20-10-5-11-21-38/h3-29,33-34,44-45,57H,30-32H2,1-2H3,(H,52,59)(H,53,62)(H,54,61)(H,55,60)(H,56,58) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDPZZWZHMXMSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)CO)NC(=O)C(C)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H49N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
844.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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